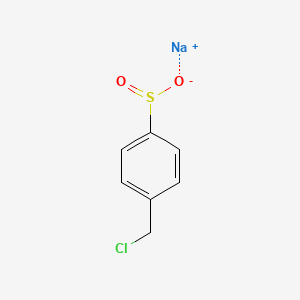

Sodium 4-(chloromethyl)benzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-(chloromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S. It is a sodium salt of 4-(chloromethyl)benzenesulfinic acid and is used primarily in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-(chloromethyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(chloromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.

Reduction Reactions: Under certain conditions, the compound can be reduced to form sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the sulfinate group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Products include various substituted benzenesulfinates depending on the nucleophile used.

Oxidation: The major product is the corresponding sulfonate.

Reduction: The primary product is the corresponding sulfide.

Scientific Research Applications

Sodium 4-(chloromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfides.

Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 4-(chloromethyl)benzene-1-sulfinate exerts its effects involves nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be readily replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into aromatic compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

- Sodium 4-methoxybenzenesulfinate

- Sodium 4-nitrobenzenesulfinate

- Sodium 4-methylbenzenesulfinate

Uniqueness

Sodium 4-(chloromethyl)benzene-1-sulfinate is unique due to its chloromethyl group, which provides distinct reactivity compared to other sodium sulfinates. This unique reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.

Biological Activity

Sodium 4-(chloromethyl)benzene-1-sulfinate, also known as a chloromethyl sulfonate derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H8ClNaO2S

- Molecular Weight : 218.66 g/mol

- CAS Number : 824-79-3

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Several studies have reported that derivatives of this compound possess significant anti-inflammatory properties. For instance, compounds related to this compound have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are critical in the inflammatory process. In vitro assays indicated IC50 values for COX inhibition ranging from 19.45 μM to 42.1 μM .

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential, which is crucial in mitigating oxidative stress-related diseases. Preliminary findings suggest that it can scavenge free radicals effectively, although specific quantitative data is still needed.

- Antimicrobial Properties : this compound has demonstrated antibacterial and antifungal activities against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been particularly noted, making it a candidate for further development as a disinfectant or antimicrobial agent .

- Sensitization and Allergic Reactions : Case studies have highlighted that exposure to this compound can lead to sensitization reactions in humans, particularly respiratory issues such as asthma and dermatitis upon skin contact. Reports from clinical observations indicate that sensitization can occur after prolonged exposure, with symptoms manifesting rapidly upon re-exposure .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes (COX), which play a pivotal role in the synthesis of prostaglandins involved in inflammation. Docking studies have shown that it binds effectively to the active sites of these enzymes .

- Cellular Signaling Pathways : Research indicates that this compound may modulate signaling pathways associated with inflammation and oxidative stress response, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

Properties

Molecular Formula |

C7H6ClNaO2S |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

sodium;4-(chloromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H7ClO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |

InChI Key |

XQHXXELXSAZAHH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1CCl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.